Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate
CAS No.: 1506639-47-9
Cat. No.: VC3098097
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1506639-47-9 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 |
| Standard InChI Key | WKBDQHQZEPPWBJ-UHFFFAOYSA-N |
| SMILES | CC1C(CCN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC1C(CCN1C(=O)OC(C)(C)C)N |
Introduction
Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group attached to the pyrrolidine ring. This compound is of interest in organic synthesis and pharmaceutical applications due to its structural properties and potential biological activity.
Synthesis Methods
The synthesis of tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate typically involves protecting the amino group with a tert-butyl carbamate (Boc) group and then forming the carboxylate ester using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This method ensures the selective protection and modification of the pyrrolidine ring.
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. Its chiral nature and the presence of the tert-butyl group provide steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Biological Activity
While specific biological activities of tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate are not extensively documented, compounds with similar structures are known to interact with enzymes and receptors, modulating biochemical pathways. The amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules.
Potential Applications
Given its structural properties, this compound could be explored for applications in drug development, particularly for neurological and cardiovascular diseases. Its ability to modulate enzyme activity makes it a valuable candidate for drug design.
Comparison with Similar Compounds
These compounds share similar structures but differ in their stereochemistry and potential applications. The cis and trans configurations can influence their biological activity and reactivity in chemical reactions.
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